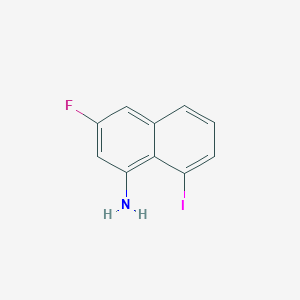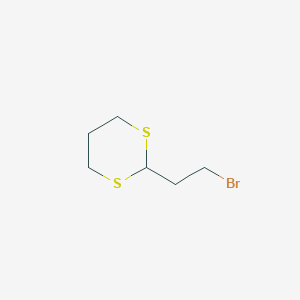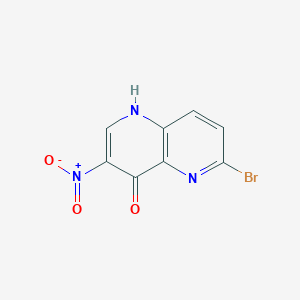
6-Bromo-3-nitro-1,5-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-nitro-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and nitro functional groups attached to a 1,5-naphthyridine core. The naphthyridine structure consists of two fused pyridine rings, which are nitrogen-containing aromatic rings. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Cyclization: The formation of the naphthyridine ring system can be accomplished through cyclization reactions involving appropriate starting materials and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-nitro-1,5-naphthyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides such as sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-Bromo-3-amino-1,5-naphthyridin-4-ol, while substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-nitro-1,5-naphthyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol and its derivatives depends on their specific biological targets and pathways. For example, compounds with similar structures have been shown to interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
6-Bromo-3-nitro-1,5-naphthyridin-4-ol can be compared with other naphthyridine derivatives, such as:
6-Bromo-3-chloro-1,5-naphthyridin-4-ol: Similar in structure but with a chloro group instead of a nitro group, leading to different reactivity and biological properties.
3-Nitro-1,5-naphthyridin-4-ol:
6-Bromo-1,5-naphthyridin-4-ol: Lacks the nitro group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the combination of bromine and nitro groups, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H4BrN3O3 |
|---|---|
Peso molecular |
270.04 g/mol |
Nombre IUPAC |
6-bromo-3-nitro-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-6-2-1-4-7(11-6)8(13)5(3-10-4)12(14)15/h1-3H,(H,10,13) |
Clave InChI |
ZYBSJYQKQVLHSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NC=C(C2=O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


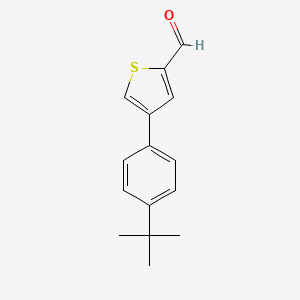


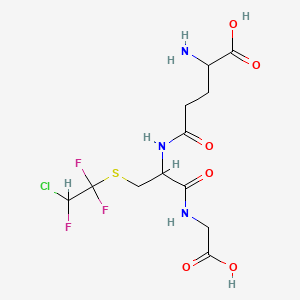
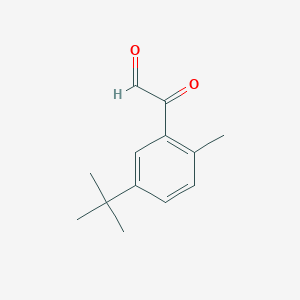
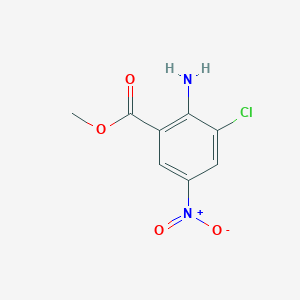
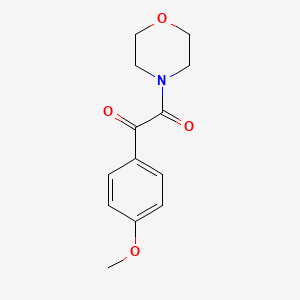


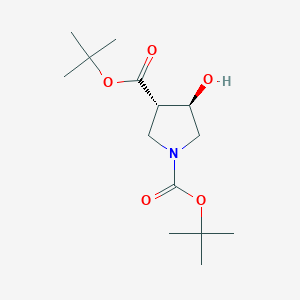
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
